3-Methylimidazo[2,1-a]isoquinoline
Description
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-methylimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H10N2/c1-9-8-13-12-11-5-3-2-4-10(11)6-7-14(9)12/h2-8H,1H3 |
InChI Key |
CTBLDTFMPPMODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization of Precursors
A classical approach involves the condensation of isoquinoline derivatives with amino acid esters or related nucleophiles under basic or acidic conditions to form the imidazo fused ring system.
For example, 1-Acetylimino-3-methyl-1H-isochromene-carbonitrile reacts with glycine ethyl ester under basic conditions to yield imidazo[2,1-a]isoquinoline derivatives. This method allows for structural diversity by varying substituents on the starting materials and has been reported with yields typically ranging from moderate to high.
Reaction conditions often involve heating in polar solvents with bases like triethylamine to facilitate cyclization and condensation steps.
Transition Metal-Catalyzed Synthesis
Recent advances utilize transition metal catalysts such as [Cp*RhCl2]2 to promote annulation and cyclization reactions:
In one method, a mixture of 1a (isoquinoline derivative), ethyl 2-diazo-3-oxobutanoate, and [Cp*RhCl2]2 catalyst in trifluoroethanol (TFE) at 100 °C for 16 hours under nitrogen yields 3-Methylimidazo[2,1-a]isoquinoline derivatives with yields up to 90%.
The reaction mechanism involves metal-catalyzed carbene insertion followed by cyclization, offering a high degree of regio- and chemoselectivity.
Variations include using different diazo compounds and additives like KOAc or HOAc to tune reactivity and selectivity.
Radical Relay Addition/Cyclization
A radical approach has been developed for related sulfonated indolo[2,1-a]isoquinoline compounds, which may be adapted for imidazo derivatives:
Using tert-butyl peroxybenzoate (TBPB) as a radical initiator and copper or nickel catalysts in dichloroethane at elevated temperatures (around 110 °C) enables radical relay addition and cyclization to form the fused heterocyclic system.
This method is advantageous for introducing sulfonate groups and other functionalizations, expanding the chemical space of 3-Methylimidazo[2,1-a]isoquinoline analogs.
Oxidative Cross-Coupling
Oxidative cross-coupling of styryl benzimidazoles under aerobic or metal-catalyzed conditions provides another route:
For example, (Z)-1-styryl-1H-benzo[d]imidazole undergoes oxidative cyclization to give benzoimidazo[2,1-a]isoquinoline derivatives in good yields (up to 74%).
The reaction typically involves heating in the presence of oxidants and transition metal catalysts, facilitating C–H activation and ring closure.
Comparative Data Table of Preparation Methods
Research Findings and Notes on Purity and Characterization
Purification techniques commonly include extraction, activated carbon treatment, and chromatographic methods (e.g., silica gel column chromatography with ethyl acetate/hexane mixtures).
Characterization data typically involve $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, high-resolution mass spectrometry (HRMS), and melting point determination to confirm structure and purity (often >99% purity achieved).
For example, the product from the rhodium-catalyzed method showed $$^{1}H$$ NMR peaks consistent with the methyl and aromatic protons, and HRMS confirmed the expected molecular ion.
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazoisoquinolines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
3-Methylimidazo[2,1-a]isoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential as a bioactive molecule.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[2,1-a]isoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cellular signaling pathways . The compound’s ability to bind to these targets can lead to the modulation of cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Imidazo[2,1-a]isoquinoline Derivatives
- 3-Acetyl-2-methylimidazo[2,1-a]isoquinoline: The acetyl group at C-3 enhances electrophilicity, enabling bromination and condensation reactions. However, direct acylation at C-3 is unfeasible in 2-aryl/heterocyclic-substituted analogs, necessitating alternative synthetic routes .
- Amino Nitrile Derivatives: Compounds like 5-amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles exhibit enhanced solubility and reactivity due to the amino nitrile moiety, enabling further functionalization into polycyclic systems .
Pyrrolo[2,1-a]isoquinoline Derivatives
- π-Conjugation : Pyrrolo analogs (e.g., lamellarins) possess extended π-systems, leading to strong fluorescence and solvatochromic properties, unlike imidazo derivatives .
- Synthetic Accessibility: Pyrrolo derivatives are often synthesized via 1,3-dipolar cycloadditions or multicomponent reactions using isoquinoline and acetylenic dipolarophiles, which are less applicable to imidazo systems .
Pyrido[2,1-a]isoquinoline Derivatives
- Electron-Deficient Core: The pyrido ring introduces electron-withdrawing effects, enhancing stability under oxidative conditions. For example, 4H-pyrido[2,1-a]isoquinoline derivatives show antitumor activity but require metal-free, one-pot syntheses .
- Functionalization : Chlorination and formylation at C-2/C-3 positions are feasible, enabling further derivatization into pyrazolo-fused systems .
Benzimidazo[2,1-a]isoquinoline Derivatives
- Biological Relevance : These compounds exhibit topoisomerase I inhibition and anticancer activity due to the fused benzimidazole moiety, which enhances DNA intercalation .
- Synthetic Challenges : Requires metal-catalyzed decarboxylative cyclizations or radical cascades, contrasting with the milder conditions for imidazo derivatives .
Stability and Reactivity
- Hydrolytic Stability: 3-Methylimidazo[2,1-a]isoquinoline is highly resistant to hydrolysis, unlike pyrrolo derivatives, which degrade under acidic conditions .
- Metabolic Stability : Trifluoromethyl-substituted pyrrolo derivatives show enhanced lipophilicity and metabolic stability compared to methyl-substituted imidazo analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
